molecular formula C18H19ClN2O2 B2357675 2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole CAS No. 498535-60-7

2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole

Cat. No.: B2357675
CAS No.: 498535-60-7
M. Wt: 330.81
InChI Key: AWDHRJVPQLIVHJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole is an organic compound with the molecular formula C18H19ClN2O2. This compound belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-ethoxyethylamine to produce the desired benzimidazole compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-phenethyl-1H-benzimidazole
  • 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
  • 2-methyl-4-chlorophenoxyacetic acid (MCPA)

Uniqueness

2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole is unique due to its specific structural features, such as the presence of the 4-chlorophenoxy and 2-ethoxyethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-2-22-12-11-21-17-6-4-3-5-16(17)20-18(21)13-23-15-9-7-14(19)8-10-15/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDHRJVPQLIVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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